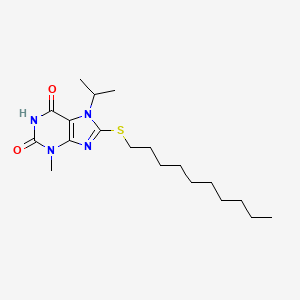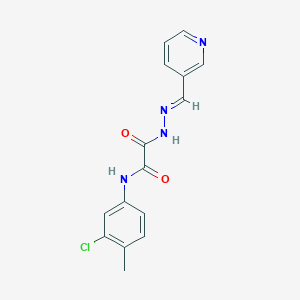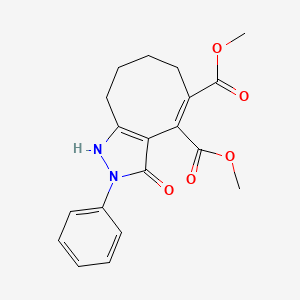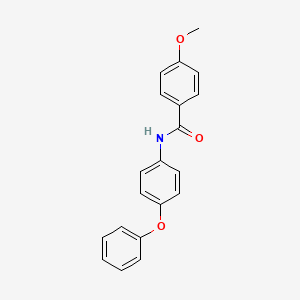
Hydrazinecarbothioamide, 2-((5-chloro-2-hydroxyphenyl)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8ClN3OS and a molecular weight of 229.689 g/mol This compound is known for its unique chemical structure, which includes a chloro-substituted benzaldehyde moiety and a thiosemicarbazone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
5-chloro-2-hydroxybenzaldehyde+thiosemicarbazide→5-chloro-2-hydroxybenzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde thiosemicarbazones.
科学研究应用
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has shown potential as an anticancer agent, with studies indicating its cytotoxic effects on cancer cell lines.
Industry: The compound’s unique chemical properties make it suitable for use in the development of sensors and other analytical tools.
作用机制
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways . The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The thiosemicarbazone group is also known to interact with cellular thiols, disrupting redox homeostasis.
相似化合物的比较
Similar Compounds
- 2-Hydroxybenzaldehyde thiosemicarbazone
- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
- 3,5-Dichloro-2-hydroxybenzaldehyde thiosemicarbazone
Uniqueness
5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other thiosemicarbazone derivatives. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
属性
CAS 编号 |
20234-13-3 |
|---|---|
分子式 |
C8H8ClN3OS |
分子量 |
229.69 g/mol |
IUPAC 名称 |
[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
InChI 键 |
RZCVFQXLRNTPQD-NYYWCZLTSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=S)N)O |
规范 SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=S)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)


![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)
![3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11995131.png)

![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)



